
Broxaterol
描述
Broxaterol is a chemical compound known for its role as a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby facilitating easier breathing .
准备方法
The synthesis of Broxaterol involves several steps:
1,3-Dipolar Cycloaddition: The process begins with the 1,3-dipolar cycloaddition between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one.
Selective Alpha-Bromination: The acetyl group of the isoxazole is selectively brominated using pyridinium tribromide, resulting in a bromoketone.
Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield this compound.
化学反应分析
Broxaterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: The substitution reaction with tert-butylamine is crucial for the final step in the synthesis of this compound.
科学研究应用
2.1. Comparative Studies
Clinical trials have shown that broxaterol is more effective than traditional treatments like salbutamol when administered orally. In a double-blind study, this compound demonstrated significant improvements in forced expiratory volume (FEV1) over baseline, indicating enhanced lung function in patients with reversible bronchospasm .
2.2. Long-term Trials
Long-term studies involving this compound nebulizer solutions revealed substantial respiratory benefits compared to placebo, with improvements sustained over extended periods. These trials indicated that this compound could reduce the need for supplemental anti-asthmatic medications while maintaining safety profiles comparable to other beta-2 agonists .
Safety Profile
This compound has been reported to have a favorable safety profile. Adverse effects are generally mild and transient, including tremors and nervousness, which are dose-related and rarely lead to discontinuation of treatment . Notably, significant cardiovascular side effects typically associated with non-selective beta agonists are minimized due to its selectivity for beta-2 receptors .
Combination Therapy
Research is ongoing into the efficacy of combining this compound with inhaled corticosteroids (ICS) for managing COPD and asthma. Preliminary findings suggest that this combination may enhance therapeutic outcomes, improving lung function and reducing exacerbations more effectively than either treatment alone .
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions focusing on forming isoxazole derivatives and introducing the tert-butylamino group. The compound's chemical structure (C₉H₁₅BrN₂O₂) contributes to its specific pharmacological properties, distinguishing it from other beta-2 agonists in terms of potency and selectivity .
作用机制
Broxaterol exerts its effects by targeting beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, this compound activates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A, which phosphorylates myosin light-chain kinase, leading to the relaxation of smooth muscle cells. This results in bronchodilation, reducing airway resistance and facilitating easier breathing . Additionally, this compound has anti-inflammatory properties that help prevent airway hyperresponsiveness .
相似化合物的比较
Broxaterol is compared with other beta-2 adrenergic receptor agonists such as:
Salbutamol: Both compounds are used as bronchodilators, but this compound has been shown to be more potent in some studies.
Formoterol: Similar to this compound, Formoterol is a long-acting beta-2 agonist used in the treatment of asthma and COPD.
This compound’s unique isoxazole structure and its high potency as a bronchodilator distinguish it from these similar compounds .
生物活性
Broxaterol is a selective beta-2 adrenergic receptor agonist that has garnered attention for its significant biological activity, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the pharmacological profile, efficacy, safety, and clinical findings associated with this compound, supported by data tables and relevant case studies.
Pharmacological Profile
This compound's selectivity for the beta-2 adrenergic receptor (β2-AR) over beta-1 (β1-AR) and beta-3 (β3-AR) receptors is a key feature that enhances its therapeutic profile. This selectivity minimizes cardiovascular side effects commonly associated with non-selective beta agonists.
This compound functions primarily by activating β2-ARs, leading to relaxation of bronchial smooth muscle and bronchodilation. In vitro studies have demonstrated its potent bronchodilating effects, which are superior to those of other beta agonists like salbutamol when administered orally, attributed to its higher bioavailability .
Efficacy in Clinical Trials
This compound has been evaluated in various clinical trials to assess its efficacy and safety profile. The following table summarizes key findings from notable studies:
Safety Profile
In long-term evaluations, this compound has shown a favorable safety profile, with side effects similar to those reported for other beta-2 agonists, including:
- Common Side Effects : Tremor, nervousness, palpitations.
- Serious Adverse Events : None reported; clinically relevant changes in heart rate or blood pressure were absent .
The incidence of adverse reactions was low, with only 4.4% of patients requiring withdrawal due to side effects .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in managing asthma symptoms:
-
Case Study on Pediatric Asthma :
- In a cohort of asthmatic children treated with this compound, significant improvements were observed in lung function measurements (FEV1) after treatment initiation.
- The study noted a prompt disappearance of asthmatic attacks and a reduction in the need for rescue medications.
- Comparison with Salbutamol :
常见问题
Q. Basic: What are the standard protocols for synthesizing Broxaterol in laboratory settings?
Methodological Answer:
this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification. Key steps include:
- Catalyst Selection : Use of palladium-based catalysts for cross-coupling reactions to ensure stereochemical precision .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated via melting point analysis and thin-layer chromatography (TLC) .
- Yield Optimization : Reaction parameters (temperature, solvent polarity) are adjusted using design-of-experiment (DoE) frameworks to maximize efficiency .
Q. Basic: How is this compound characterized for purity and structural integrity?
Methodological Answer:
Characterization employs a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by comparing retention times against reference standards .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm molecular structure and detect stereoisomers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. Basic: What in vitro and in vivo models are appropriate for initial toxicological screening of this compound?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Q. Advanced: How can researchers resolve contradictions in this compound’s pharmacological data across studies?
Methodological Answer:
Contradictions often arise from variability in experimental design or analytical sensitivity. Mitigation strategies include:
- Systematic Review with Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Isolate confounding variables (e.g., solvent choice, animal strain) through subgroup analysis .
- Method Harmonization : Adopt standardized protocols (e.g., OECD guidelines) for dose administration and endpoint measurement .
Q. Advanced: What formulation strategies optimize this compound’s stability in experimental aqueous solutions?
Methodological Answer:
Stability challenges (e.g., hydrolysis, oxidation) require:
- Excipient Screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to enhance solubility and prevent aggregation .
- pH Optimization : Buffered solutions (pH 6.5–7.4) minimize degradation, validated via accelerated stability testing (40°C/75% RH) .
- Lyophilization : For long-term storage, lyophilized powders retain activity >24 months when stored at -20°C .
Q. Advanced: How can computational and experimental data be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Predict binding affinities to target receptors (e.g., β2-adrenergic receptors) using AutoDock Vina .
- In Vitro Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays confirm computational predictions .
- Pathway Analysis : RNA sequencing or phosphoproteomics identifies downstream signaling cascades affected by this compound .
Q. Advanced: What statistical methods are robust for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- ANOVA with Post Hoc Tests : Compare dose groups using Tukey’s HSD to control type I error .
- Bootstrap Resampling : Estimate confidence intervals for EC50 when sample sizes are limited .
Q. Tables for Key Methodological Comparisons
Technique | Application | Advantages | Limitations |
---|---|---|---|
HPLC | Purity quantification | High sensitivity, reproducibility | Requires reference standards |
hERG Assay | Cardiac safety screening | Predictive of clinical risk | Low throughput |
Meta-Analysis | Resolving data contradictions | Quantitative synthesis of evidence | Susceptible to publication bias |
属性
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRBWHCVRGURBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76596-58-2 (mono-hydrochloride) | |
Record name | Broxaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20868402 | |
Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76596-57-1 | |
Record name | Broxaterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76596-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXATEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。